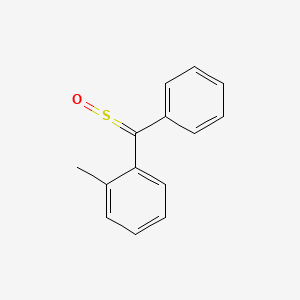
Methanethione, (2-methylphenyl)phenyl-, S-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanethione, (2-methylphenyl)phenyl-, S-oxide is a chemical compound with the molecular formula C14H12OS It is known for its unique structural properties, which include a sulfur atom bonded to an oxygen atom, making it an S-oxide derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanethione, (2-methylphenyl)phenyl-, S-oxide typically involves the oxidation of the corresponding thioether. One common method is the reaction of the thioether with an oxidizing agent such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents but optimized for higher yields and efficiency. The choice of solvent, temperature, and reaction time are critical factors in ensuring the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methanethione, (2-methylphenyl)phenyl-, S-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the S-oxide back to the thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Thioether
Substitution: Corresponding substituted products depending on the nucleophile used
Applications De Recherche Scientifique
Methanethione, (2-methylphenyl)phenyl-, S-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methanethione, (2-methylphenyl)phenyl-, S-oxide involves its ability to undergo oxidation and reduction reactions. The sulfur atom in the S-oxide group can interact with various molecular targets, leading to changes in the chemical structure and activity of the compound. These interactions can affect biological pathways and processes, making it a compound of interest in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methanethione, (2-chloro-4-(3-quinolinylamino)phenyl](2-methylphenyl)-
- Methanone, (2-methylphenyl)phenyl-
Uniqueness
Methanethione, (2-methylphenyl)phenyl-, S-oxide is unique due to its S-oxide functional group, which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
61080-13-5 |
|---|---|
Formule moléculaire |
C14H12OS |
Poids moléculaire |
228.31 g/mol |
Nom IUPAC |
1-methyl-2-[phenyl(sulfinyl)methyl]benzene |
InChI |
InChI=1S/C14H12OS/c1-11-7-5-6-10-13(11)14(16-15)12-8-3-2-4-9-12/h2-10H,1H3 |
Clé InChI |
UNNFNCXWLHODCX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=S=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl bicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B14586115.png)

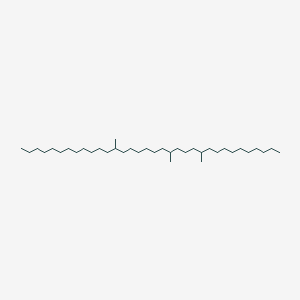

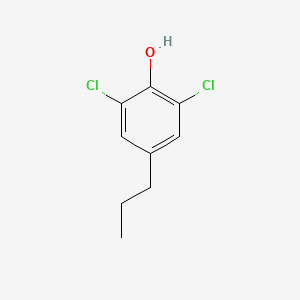

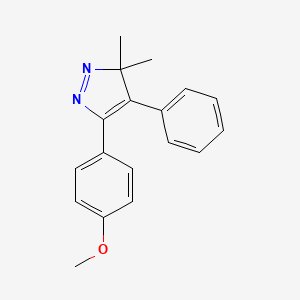
![(4S)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14586150.png)
![2-chloro-10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14586169.png)
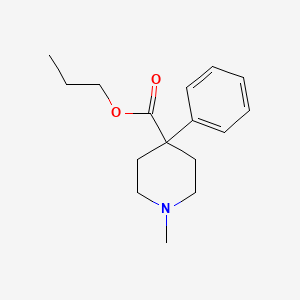
![4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride](/img/structure/B14586177.png)


![(3E)-3-[(2-Chloroethyl)imino]-5-phenyl-1,2,4-triazin-2(3H)-ol](/img/structure/B14586197.png)
